molecular formula C21H15ClN2OS B4944503 N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide

Cat. No. B4944503
M. Wt: 378.9 g/mol
InChI Key: HZVFJQYEWJLEIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide, also known as BML-284, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide acts as a potent inhibitor of the IκB kinase (IKK) complex, which is responsible for the activation of NF-κB. It binds to the ATP-binding site of the IKK complex and prevents its activation, thereby inhibiting the downstream signaling pathways that lead to the activation of NF-κB.
Biochemical and Physiological Effects
N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in various cancer cell lines. It also has anti-inflammatory effects and has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide in lab experiments is its potent and selective inhibition of the IKK complex. This makes it an ideal tool for studying the NF-κB signaling pathway and its role in various diseases. However, one limitation of using N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide is its potential toxicity and off-target effects. Careful dose-response studies and toxicity assays are necessary to ensure its safe use in lab experiments.

Future Directions

There are several future directions for the use of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide in scientific research. One potential area of research is the development of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide derivatives with improved potency and selectivity. Another area of research is the study of the downstream effects of NF-κB inhibition by N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide, particularly in the context of cancer and inflammation. Additionally, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy and reduce toxicity. Overall, N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has great potential for further research and development in the field of scientific research.

Synthesis Methods

The synthesis of N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide involves the reaction of 4-methyl-3-nitrobenzoic acid with 2-aminobenzothiazole in the presence of thionyl chloride and triethylamine. The resulting intermediate is then treated with 4-(chlorocarbonyl)phenyl isocyanate to yield the final product.

Scientific Research Applications

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has been widely used in scientific research for its potential applications in various fields. One of the primary areas of research has been in the study of nuclear factor kappa B (NF-κB) signaling pathways. NF-κB is a transcription factor that plays a critical role in regulating immune responses, inflammation, and cell survival. N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide has been found to inhibit the activation of NF-κB, which has potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases.

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-chloro-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN2OS/c1-13-6-7-15(12-17(13)22)20(25)23-16-10-8-14(9-11-16)21-24-18-4-2-3-5-19(18)26-21/h2-12H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZVFJQYEWJLEIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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